3-Nitro-4-oxo-4-phenylbutanoic acid chemical properties and structure
3-Nitro-4-oxo-4-phenylbutanoic acid chemical properties and structure
An In-Depth Technical Guide to 3-Nitro-4-oxo-4-phenylbutanoic Acid: Chemical Properties, Structure, and Therapeutic Potential
This technical guide provides a comprehensive overview of 3-Nitro-4-oxo-4-phenylbutanoic acid, a derivative of the well-characterized 4-oxo-4-phenylbutanoic acid. While direct experimental data on this specific nitro-derivative is limited in publicly accessible literature, this document extrapolates its chemical properties, structural features, and potential applications based on established chemical principles and data from analogous compounds. The guide is intended for researchers, scientists, and professionals in drug development, offering insights into its synthesis, reactivity, and hypothetical biological significance. We will delve into the influence of the nitro group on the molecule's electronic properties and how this may translate to novel therapeutic applications, particularly in the context of enzyme inhibition and bioreductive prodrugs.
Introduction to the 4-Oxo-4-phenylbutanoic Acid Scaffold
The 4-oxo-4-phenylbutanoic acid core structure is a versatile building block in medicinal chemistry. Its derivatives have been explored for a range of biological activities, including as inhibitors of enzymes like kynurenine-3-hydroxylase, which is implicated in neurodegenerative diseases.[1] The presence of a keto and a carboxylic acid functional group provides multiple points for chemical modification, allowing for the fine-tuning of its pharmacological properties.
The introduction of a nitro group, a potent electron-withdrawing moiety, is a common strategy in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic profile.[2][3][4] The position of the nitro group is critical and can significantly influence the biological activity of the parent compound.[2] This guide focuses on the theoretical properties of 3-Nitro-4-oxo-4-phenylbutanoic acid, providing a predictive framework for its behavior and potential.
Chemical Structure and Properties
The foundational step to understanding 3-Nitro-4-oxo-4-phenylbutanoic acid is to first characterize its parent compound, 4-oxo-4-phenylbutanoic acid.
The Parent Compound: 4-Oxo-4-phenylbutanoic Acid
Chemical Structure:
Caption: Proposed structure of 3-Nitro-4-oxo-4-phenylbutanoic acid.
Table 2: Predicted Physicochemical Properties of 3-Nitro-4-oxo-4-phenylbutanoic Acid
| Property | Predicted Value | Rationale |
| Molecular Formula | C₁₀H₉NO₅ | Addition of NO₂ and removal of H |
| Molecular Weight | 223.18 g/mol | Calculated from the molecular formula |
| Acidity (pKa) | Lower than the parent compound | The electron-withdrawing nitro group will stabilize the carboxylate anion, increasing acidity. |
| Polarity | Increased | The nitro group is highly polar, increasing the overall polarity of the molecule. |
| Solubility | Potentially altered | Increased polarity may enhance solubility in polar solvents. |
Synthesis and Reactivity
Synthesis of 4-Oxo-4-phenylbutanoic Acid
The most common method for synthesizing the parent compound is through Friedel-Crafts acylation of benzene with succinic anhydride, using a Lewis acid catalyst like anhydrous aluminum chloride (AlCl₃). [5][6][7] Experimental Protocol: Friedel-Crafts Acylation
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Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, add anhydrous aluminum chloride under an inert atmosphere. [7]2. Addition of Reactants: Add anhydrous benzene to the flask. Slowly add a solution of succinic anhydride in benzene from the dropping funnel to the stirred suspension of aluminum chloride. [7]3. Reaction Progression: The reaction is typically stirred at room temperature or gently heated to ensure completion.
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Quenching: Cool the reaction mixture and carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to decompose the aluminum chloride complex. [7]5. Workup and Purification: The product is extracted with a suitable organic solvent, such as diethyl ether. The organic layers are combined, washed, dried, and the solvent is evaporated. The crude product can be purified by recrystallization from water or benzene. [7]
Caption: Experimental workflow for the synthesis of 4-oxo-4-phenylbutanoic acid.
Proposed Synthesis of 3-Nitro-4-oxo-4-phenylbutanoic Acid
Reactivity
The reactivity of 3-Nitro-4-oxo-4-phenylbutanoic acid is dictated by its three functional groups: the carboxylic acid, the ketone, and the nitro group.
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Carboxylic Acid: Can undergo esterification, amide formation, and reduction. The increased acidity due to the nitro group will make the carboxylate a better leaving group in certain reactions.
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Ketone: Susceptible to nucleophilic attack and can be reduced to a secondary alcohol.
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Nitro Group: Can be reduced to an amine, which opens up a wide range of further chemical modifications. The nitro group also activates the adjacent protons, making them more acidic and susceptible to deprotonation.
Potential Applications in Drug Development
The unique combination of functional groups in 3-Nitro-4-oxo-4-phenylbutanoic acid suggests several potential applications in drug development.
Enzyme Inhibition
Derivatives of 4-oxo-4-phenylbutanoic acid have shown activity as enzyme inhibitors. [1]The introduction of a nitro group could enhance binding to target enzymes through favorable electrostatic interactions or by altering the conformation of the molecule.
Bioreductive Prodrugs
Nitroaromatic compounds are extensively studied as hypoxia-activated prodrugs in cancer therapy. [8]In the low-oxygen environment of tumors, the nitro group can be enzymatically reduced to cytotoxic species, leading to targeted cell death. [4][8]While 3-Nitro-4-oxo-4-phenylbutanoic acid is not aromatic, the aliphatic nitro group could potentially undergo similar bioreduction, making it a candidate for targeted cancer therapies.
Caption: Proposed mechanism of action for 3-Nitro-4-oxo-4-phenylbutanoic acid as a bioreductive prodrug.
Anti-inflammatory and Neuroprotective Effects
Some nitro-containing compounds exhibit anti-inflammatory properties. [4]Additionally, related compounds like 4-phenylbutyric acid have been shown to have neuroprotective effects by acting as chemical chaperones. [9]The unique structure of 3-Nitro-4-oxo-4-phenylbutanoic acid may confer similar or novel activities in these areas.
Conclusion and Future Directions
3-Nitro-4-oxo-4-phenylbutanoic acid represents an intriguing, yet underexplored, chemical entity with significant potential in medicinal chemistry. Based on the well-established chemistry of its parent compound and the known effects of the nitro group, we can predict that this molecule will possess unique chemical and biological properties. Its increased acidity, polarity, and potential for bioreduction make it a compelling candidate for further investigation, particularly in the development of novel enzyme inhibitors and targeted cancer therapies.
Future research should focus on developing a reliable synthetic route to 3-Nitro-4-oxo-4-phenylbutanoic acid to enable experimental validation of its predicted properties and to explore its biological activities in relevant in vitro and in vivo models. Such studies will be crucial in determining the true therapeutic potential of this promising scaffold.
References
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PubChem. (n.d.). 3-Oxo-4-phenylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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ResearchGate. (n.d.). Kinetics of oxidation of 4-oxo-4-phenylbutanoic acid by N-Chlorosuccinimide in aqueous acetic acid medium. Retrieved from [Link]
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Der Pharma Chemica. (n.d.). Oxidation of 4-oxo-4-phenyl butanoic acid by tripropylammonium fluoro chromate in the presence of picolinic acid – A kinetic a. Retrieved from [Link]
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OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]
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PubChem. (n.d.). 3-Oxo-4-phenylpentanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]
- Google Patents. (n.d.). WO1997017317A1 - 4-phenyl-4-oxo-butanoic acid derivatives with kynurenine-3-hydroxylase inhibiting activity.
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PubChem. (n.d.). 3-Methyl-4-oxo-4-phenylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]
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Scholars Research Library. (n.d.). Kinetics and mechanism of oxidation of 4-oxo-4-phenyl butanoic acid by benzimidazolium fluorochromate in presence of 1. Retrieved from [Link]
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MDPI. (2018). A New 4-Oxo-4-Phenylbutanoic Acid Polymorph. Retrieved from [Link]
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PubMed. (2013). 4-Phenylbutyric acid protects against neuronal cell death by primarily acting as a chemical chaperone rather than histone deacetylase inhibitor. Retrieved from [Link]
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MDPI. (2024). Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. Retrieved from [Link]
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